4-Hydroxy-3-nitrophenylacetic Acid-d5

描述

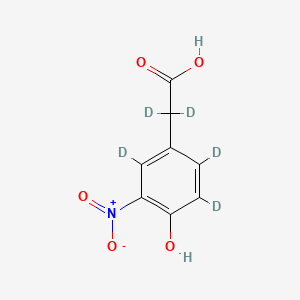

4-Hydroxy-3-nitrophenylacetic Acid-d5 is a deuterated analogue of 4-Hydroxy-3-nitrophenylacetic Acid. It is a stable isotope-labelled compound with the molecular formula C8H2D5NO5 and a molecular weight of 202.18 . This compound is often used in scientific research due to its unique properties and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-nitrophenylacetic Acid-d5 typically involves the introduction of deuterium atoms into the parent compound, 4-Hydroxy-3-nitrophenylacetic Acid. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure the quality and consistency of the final product .

化学反应分析

Types of Reactions

4-Hydroxy-3-nitrophenylacetic Acid-d5 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

科学研究应用

4-Hydroxy-3-nitrophenylacetic Acid-d5 is widely used in scientific research, including:

Chemistry: As a stable isotope-labelled compound, it is used in mass spectrometry and NMR spectroscopy for tracing reaction pathways and studying molecular interactions.

Biology: It serves as a reference standard in metabolic studies and helps in understanding the metabolic pathways of related compounds.

Medicine: It is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.

Industry: Employed in the development of new materials and chemical processes

作用机制

The mechanism of action of 4-Hydroxy-3-nitrophenylacetic Acid-d5 involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and interaction with enzymes and other biomolecules. The deuterium atoms enhance the stability and provide unique insights into the reaction mechanisms through isotopic effects .

相似化合物的比较

Similar Compounds

- 4-Hydroxy-3-nitrophenylacetic Acid

- 4-Hydroxy-5-nitrophenylacetic Acid

- 3-Nitro-4-hydroxyphenylacetic Acid

Uniqueness

4-Hydroxy-3-nitrophenylacetic Acid-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed studies using isotopic labelling techniques. This makes it particularly valuable in research applications where precise tracking and analysis are required .

生物活性

4-Hydroxy-3-nitrophenylacetic Acid-d5 (CAS No. 929709-59-1) is a deuterated derivative of 4-hydroxy-3-nitrophenylacetic acid. This compound has garnered interest in various fields of biological research due to its unique properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following properties:

- Molecular Formula : CHNOD

- Molecular Weight : 201.23 g/mol

- Appearance : Yellow crystalline powder

- Melting Point : 146-148 °C

- Solubility : Slightly soluble in water

The biological activity of this compound is primarily linked to its role in enhancing ice-nucleation activity in certain bacterial strains, specifically Xanthomonas campestris. Research indicates that the compound stimulates the biosynthesis of ice-nucleation-active proteins, which are critical for the survival of these bacteria in cold environments .

Case Studies and Research Findings

-

Enhancement of Ice Nucleation Activity :

- A study demonstrated that when Xanthomonas campestris was cultivated in the presence of 1 ppm of 4-hydroxy-3-nitrophenylacetic acid, there was a significant enhancement in the expression of the ice-nucleation-active protein InaX and its corresponding mRNA. This suggests a stimulatory effect on the genetic expression related to cold adaptation .

- Metabolic Pathways :

- Synthesis and Applications :

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Hydroxyphenylacetic Acid | Structure | Precursor to neurotransmitters; antioxidant properties |

| Nitrotyrosine | Structure | Involved in inflammatory responses; marker for oxidative stress |

| 4-Hydroxy-3-methoxyphenylacetic Acid | Structure | Potential anti-inflammatory effects; less studied |

属性

IUPAC Name |

2,2-dideuterio-2-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12)/i1D,2D,3D,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHBHOSRLDPIHG-QUWGTZMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])[N+](=O)[O-])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857808 | |

| Record name | [4-Hydroxy-3-nitro(~2~H_3_)phenyl](~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929709-59-1 | |

| Record name | [4-Hydroxy-3-nitro(~2~H_3_)phenyl](~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。